Mn(III) Uroporphyrin I
Description
Mn(III) uroporphyrin I is a metalloporphyrin complex where manganese(III) is coordinated within the macrocyclic uroporphyrin I structure. Uroporphyrin I, an octacarboxylic porphyrin isomer, is a key intermediate in heme biosynthesis and accumulates in congenital erythropoietic porphyria due to defects in uroporphyrinogen III synthase (UROS) . Its manganese complex has garnered interest for applications in redox modulation, imaging, and photodynamic therapy due to its fluorescence and catalytic properties .
Properties
CAS No. |
139385-04-9 |
|---|---|
Molecular Formula |
C40H35MnN4O16 |
Molecular Weight |
882.7 g/mol |
IUPAC Name |
hydron;manganese(3+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)porphyrin-21,24-diid-2-yl]propanoate |
InChI |
InChI=1S/C40H38N4O16.Mn/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;/h13-16H,1-12H2,(H10,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-3 |
InChI Key |
OPIYITUFDWQFPD-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Synonyms |
Mn(III) uroporphyrin I MnUROP-I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Isomeric Differences
Uroporphyrin I and III are structural isomers differing in acetate (A) and propionate (P) side-chain arrangements:
- Uroporphyrin I : Symmetric A-A-A-A-P-P-P-P configuration.
- Uroporphyrin III : Asymmetric A-A-P-A-P-P-A-P configuration .
Mn(III) uroporphyrin I retains the symmetric side-chain arrangement, influencing its coordination chemistry and stability compared to Mn(III) uroporphyrin III.
Physical and Chemical Properties
Chromatographic and Crystallographic Behavior
- Chromatography : Uroporphyrin I and III esters are separable via HPLC or paper chromatography (e.g., lutidine-based systems) . Mn(III) coordination may alter retention times due to charge differences .
- X-ray Diffraction : Uroporphyrin I-III mixtures (75% III) form distinct crystalline patterns, suggesting molecular compound formation .
Decarboxylation Products
Partial decarboxylation of uroporphyrins yields coproporphyrins:
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying Mn(III) Uroporphyrin I in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the gold standard for quantifying this compound in urine, serum, or tissue extracts. For example, urine samples are diluted in phosphate buffer (pH 6.7) and analyzed using protocols adapted from porphyria diagnostic guidelines . Strong acidic or alkaline conditions (pH <2 or >9.5) are required to solubilize the compound, though degradation in low-pH environments must be controlled . Advanced mass spectrometry (LC-MS/MS) improves specificity, particularly in distinguishing this compound from structurally similar porphyrins .
Q. How does this compound accumulation correlate with specific porphyria subtypes?
- Key Findings : In porphyria cutanea tarda (PCT), uroporphyrinogen decarboxylase (UROD) deficiency leads to preferential accumulation of Uroporphyrin I (oxidized to Mn(III) complexes in vivo). Elevated urinary Uroporphyrin I levels (>40 µg/24h) are diagnostic for PCT, while fecal profiles show mixed carboxylated porphyrins (e.g., hepta- and hexacarboxylic derivatives) . This compound is absent in acute intermittent porphyria (AIP), where porphobilinogen dominates .
Q. What are the fluorescence properties of this compound, and how are they utilized in imaging studies?
- Applications : this compound exhibits strong fluorescence under UV light (ex/em ~405/630 nm), enabling its use in photodynamic therapy and tumor detection. Protocols often involve 5-aminolevulinic acid (ALA) to induce intracellular porphyrin accumulation, followed by fluorescence microscopy or in vivo imaging . However, autofluorescence interference in biological matrices requires spectral unmixing techniques .
Advanced Research Questions
Q. What experimental approaches resolve quantification challenges between this compound and III isomers?
- Technical Solutions : Isomer separation is achieved using modified HPLC eluents (e.g., gradient systems with ion-pairing reagents) or paper chromatography . For instance, Lim et al. (1983) resolved Uroporphyrin I/III by adjusting mobile-phase pH and organic solvent ratios . LC-MS/MS with isotopically labeled standards further improves accuracy, as this compound and III share identical molecular weights but differ in fragmentation patterns .
Q. How does this compound stimulate collagen biosynthesis in dermal fibroblasts independently of light exposure?
- Mechanistic Insight : Uroporphyrin I (without metal chelation) increases collagen accumulation in fibroblasts by 1.5–2.7-fold via upregulation of pro-collagen mRNA, as shown by [(3)H]hydroxyproline assays and RNA sequencing . Mn(III) complexes may amplify this effect by stabilizing reactive oxygen species (ROS) that activate TGF-β signaling pathways. Experimental validation requires comparative studies with apo-Uroporphyrin I and other metallated forms .
Q. What strategies identify this compound as a biomarker for environmental toxin exposure?
- Research Design : Cohort studies measure urinary this compound levels in populations exposed to hepatotoxins (e.g., polychlorinated biphenyls). HPLC-based porphyrin profiling is combined with toxin quantification (e.g., GC-MS for lipid-soluble toxins). For example, Bonnard et al. (2020) linked uroporphyrin accumulation in oysters to coastal pollutant exposure using RPLC-HRMS .
Q. How does HCV core protein dysregulate this compound metabolism in hepatic cells?
- Experimental Models : HepG2 cells expressing HCV core protein show disrupted heme synthesis, with reduced coproporphyrin I and protoporphyrin IX accumulation. ALA supplementation (1 mM) exacerbates uroporphyrin I retention, assessed via HPLC and mitochondrial protein assays . siRNA knockdown of UROD or ferrochelatase further clarifies this compound’s role in HCV-associated porphyria .
Data Contradictions and Resolution
- Isomer-Specific Quantification : Some studies report total uroporphyrin (I + III) due to incomplete HPLC separation, leading to overestimation of this compound in PCT . Resolution requires methodological transparency and validation with isomer-specific standards .
- Fluorescence Imaging Artifacts : Autofluorescence in tissues (e.g., lipofuscin) may confound this compound detection. Dual-wavelength excitation or time-resolved fluorescence mitigates this issue .
Methodological Recommendations
- Sample Preparation : Store biological samples at -20°C to prevent porphyrin degradation. For fecal analysis, use acid-free extraction (e.g., Na-EDTA) to avoid decarboxylation artifacts .
- Instrument Calibration : Regularly validate HPLC/MS systems with certified porphyrin standards (e.g., Coproporphyrin I/III) to ensure isomer resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
